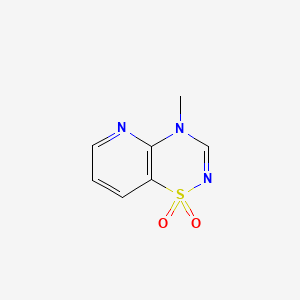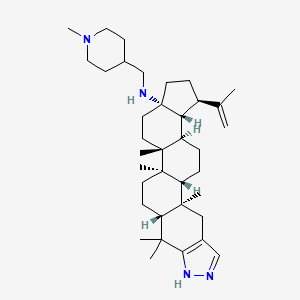
cis-Vitamin K2-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Vitamin K2-d7: is a deuterated form of menaquinone-7 (MK-7), a type of Vitamin K2. Vitamin K2 is a fat-soluble vitamin that plays a crucial role in blood clotting, bone metabolism, and cardiovascular health. The “cis” designation refers to the geometric configuration of the molecule, which can influence its biological activity. Deuteration, the replacement of hydrogen atoms with deuterium, is often used in scientific research to study metabolic pathways and improve the stability of compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Vitamin K2-d7 typically involves the deuteration of menaquinone-7. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process often requires the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation followed by chemical modification. Bacterial strains such as Bacillus subtilis are commonly used to produce menaquinone-7 through fermentation. The resulting product is then subjected to deuteration using specialized chemical processes to obtain the desired this compound.
Analyse Chemischer Reaktionen
Types of Reactions: cis-Vitamin K2-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Substitution reactions can occur at specific positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
cis-Vitamin K2-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Vitamin K2 metabolism.
Biology: Helps in studying the role of Vitamin K2 in cellular processes and its interaction with other biomolecules.
Medicine: Investigated for its potential therapeutic effects in bone health, cardiovascular diseases, and cancer.
Industry: Used in the development of dietary supplements and functional foods to enhance the stability and efficacy of Vitamin K2.
Wirkmechanismus
The mechanism of action of cis-Vitamin K2-d7 involves its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues on Vitamin K-dependent proteins, converting them into γ-carboxyglutamic acid (Gla) residues. These Gla residues are essential for the biological activity of proteins involved in blood clotting, bone metabolism, and other physiological processes. The deuteration of the compound can enhance its stability and bioavailability, making it more effective in its biological roles.
Vergleich Mit ähnlichen Verbindungen
Vitamin K1 (Phylloquinone): Found in green leafy vegetables and involved in blood clotting.
Vitamin K2 (Menaquinone): Includes various forms such as MK-4 and MK-7, with roles in bone and cardiovascular health.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and supplements.
Uniqueness: cis-Vitamin K2-d7 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. The cis configuration can also influence its biological activity compared to the trans form, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C31H40O2 |
|---|---|
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
5,6,7,8-tetradeuterio-2-[(2Z,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20-/i6D3,7D,8D,18D,19D |
InChI-Schlüssel |
DKHGMERMDICWDU-CAXPFHJUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


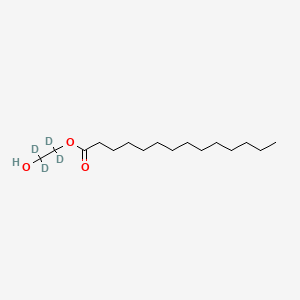
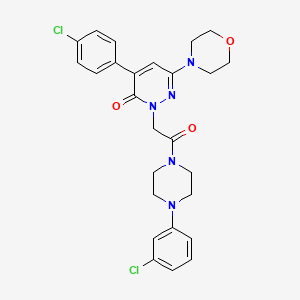
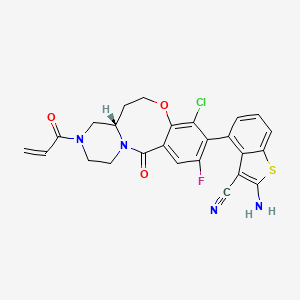
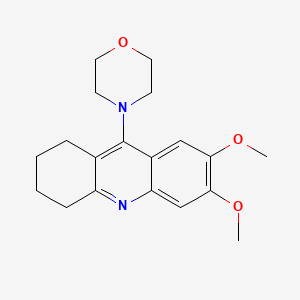
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
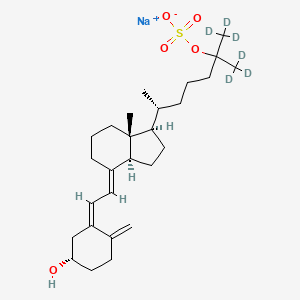
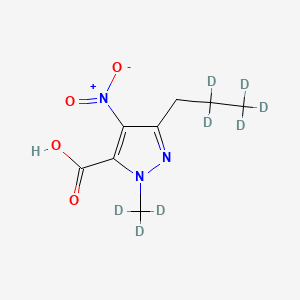
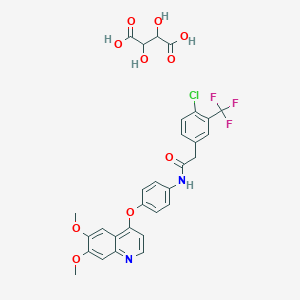
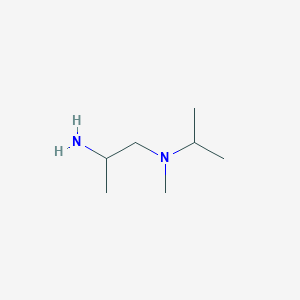
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
